molecular formula C17H13ClN4O3S3 B469506 3-chloro-N-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamothioyl)benzamide CAS No. 812686-80-9

3-chloro-N-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamothioyl)benzamide

Cat. No. B469506
CAS RN: 812686-80-9
M. Wt: 453g/mol
InChI Key: IRSUQNSVSGICNI-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzenesulfonamides . It has been synthesized as part of research into hybrid antimicrobials that combine the effect of two or more agents . These molecules are investigated for their antibacterial activity .


Synthesis Analysis

The compound was synthesized with a yield of 58% . The synthesis involved the combination of thiazole and sulfonamide, groups with known antibacterial activity . The title compound was synthesized as described in the referenced paper .


Molecular Structure Analysis

The molecular structure of the compound was confirmed by its physicochemical properties and spectroanalytical data . The NMR data provided in the referenced paper gives detailed information about the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound include its NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) data . The compound has a calculated [M + H]+: 471.0501; found [M + H]+: 471.0519 .

Future Directions

The future directions for this compound could involve further investigation into its antibacterial activity and potential use as a therapeutic agent. The compound could also be studied in combination with other agents to enhance its activity .

properties

IUPAC Name

3-chloro-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O3S3/c18-12-3-1-2-11(10-12)15(23)21-16(26)20-13-4-6-14(7-5-13)28(24,25)22-17-19-8-9-27-17/h1-10H,(H,19,22)(H2,20,21,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSUQNSVSGICNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamothioyl)benzamide

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